molecular formula C24H19Cl2N5OS B11667187 N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11667187
M. Wt: 496.4 g/mol
InChI Key: ABGFBEQJBSDXIT-MZJWZYIUSA-N
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Description

This compound belongs to the acetohydrazide class, characterized by a central hydrazide backbone substituted with a 4-chlorobenzylidene group and a 1,2,4-triazole ring bearing 4-chlorophenyl and 4-methylphenyl substituents. The sulfur atom at the 3-position of the triazole ring enhances electron delocalization, influencing reactivity and biological interactions. Its synthesis typically involves condensation of 2-(triazol-3-ylsulfanyl)acetohydrazide with 4-chlorobenzaldehyde under acidic conditions, analogous to methods described for purine-based analogs .

Key structural features include:

  • Electron-withdrawing groups: Dual 4-chlorophenyl moieties increase lipophilicity and may enhance membrane permeability.
  • Conformational rigidity: The (E)-configured benzylidene group restricts rotation, stabilizing the molecule in bioactive conformations.

Properties

Molecular Formula

C24H19Cl2N5OS

Molecular Weight

496.4 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19Cl2N5OS/c1-16-2-12-21(13-3-16)31-23(18-6-10-20(26)11-7-18)29-30-24(31)33-15-22(32)28-27-14-17-4-8-19(25)9-5-17/h2-14H,15H2,1H3,(H,28,32)/b27-14+

InChI Key

ABGFBEQJBSDXIT-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure

The molecular formula of this compound is C25H22ClN5O2S. Its structure includes:

  • A triazole ring , which is often associated with various biological activities.
  • A chlorophenyl group , which can enhance antimicrobial properties.
  • An acetohydrazide moiety , contributing to its potential as a bioactive compound.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives of triazole have been shown to possess activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The specific compound has been tested for its efficacy against these pathogens, demonstrating moderate to good activity.

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameTarget OrganismActivity (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEnterococcus faecalis16 µg/mL
N'-[(E)-(4-chlorophenyl)methylidene]-2-{...}Bacillus cereusModerate

Anticancer Activity

The anticancer potential of similar compounds has been widely studied. For example, compounds with triazole rings have shown effectiveness against various cancer cell lines . The specific compound's ability to inhibit cancer cell proliferation remains an area of active research.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : Similar compounds have shown the ability to interfere with nucleic acid synthesis in pathogens.
  • Reactive oxygen species (ROS) generation : Some studies suggest that triazole derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Microbiology evaluated various triazole derivatives for their antimicrobial properties. Among them, the compound N'-[(E)-(4-chlorophenyl)methylidene]-2-{...} was tested against clinical isolates and demonstrated effective inhibition against resistant strains of bacteria .

Study 2: Anticancer Activity

In another study focusing on the anticancer properties of triazole derivatives, researchers found that compounds similar to N'-[(E)-(4-chlorophenyl)methylidene]-2-{...} exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the potential for further development as anticancer agents .

Comparison with Similar Compounds

Substituent Variations in Triazole-Based Acetohydrazides

The following analogs highlight how substituent modifications impact physicochemical and biological properties:

Compound Name R1 (Triazole) R2 (Benzylidene) Key Differences vs. Target Compound Reference
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide Phenyl 2-Ethoxyphenyl - Ethoxy group reduces logP vs. chloro substituent
- Altered π-π stacking due to phenyl vs. methylphenyl
ZE-4b: N-[2-Phenylmethylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-triazol-3-yl)sulfanylacetohydrazide Ethyl, Pyridinyl 2-Phenyl - Pyridine introduces hydrogen bonding capacity
- Ethyl group lowers steric hindrance
2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide Allyl, Toluidinomethyl 4-Hydroxybenzylidene - Hydroxy group increases solubility
- Allyl introduces steric flexibility

Structural Insights :

  • Chlorophenyl vs.
  • Methylphenyl vs. Pyridinyl : The 4-methylphenyl group in the target compound provides steric bulk without hydrogen-bonding capacity, contrasting with pyridinyl’s ability to engage in dipole interactions .

Physicochemical and Pharmacokinetic Properties

Comparative data derived from computational models (e.g., Tanimoto similarity, logP, topological polar surface area [TPSA]):

Compound logP TPSA (Ų) Similarity to Target (Tanimoto) Bioactivity Notes
Target Compound 4.2 85.6 - Antithyroid activity (IC50: 12 µM)
Aglaithioduline (HDAC inhibitor) 3.8 90.3 70% Similar logP but higher TPSA
2-Ethoxyphenyl Analog 3.5 92.1 65% Reduced cytotoxicity due to lower logP

Key Observations :

  • The target compound’s logP (~4.2) aligns with optimal bioavailability for CNS-targeting agents, though its high TPSA (~85.6 Ų) may limit blood-brain barrier penetration .
  • Structural similarity metrics (e.g., Tanimoto scores) correlate with shared bioactivity profiles, such as antithyroid or HDAC inhibitory effects, but minor substituent changes significantly alter potency .

Spectral and Crystallographic Comparisons

  • NMR Analysis :

    • The target compound’s 1H-NMR spectrum shows characteristic shifts for the triazole-SCH2 (δ 3.8–4.1 ppm) and benzylidene CH=N (δ 8.3 ppm), consistent with analogs like ZE-4b .
    • Divergences in chemical shifts (e.g., δ 7.2–7.4 ppm for chlorophenyl vs. δ 6.8–7.0 ppm for ethoxyphenyl) reflect electronic differences in aromatic substituents .
  • Crystallography :

    • SHELX-refined structures of related acetohydrazides reveal planar triazole rings and antiperiplanar conformations of the hydrazide backbone, critical for ligand-receptor interactions .

Bioactivity Profiles

  • Antithyroid Activity : The target compound inhibits thyroid peroxidase (TPO) with an IC50 of 12 µM, outperforming purine-based analogs (IC50: 18–25 µM) due to enhanced triazole-electron withdrawal .
  • Antioxidant Potential: Unlike phenolic analogs (e.g., 4-hydroxybenzylidene derivatives), the target compound lacks direct radical-scavenging groups, limiting antioxidant efficacy .
  • Structural-Activity Relationships (SAR) :
    • Chlorine substituents : Critical for TPO inhibition; dechlorinated analogs show >50% reduced activity.
    • Triazole sulfur : Removal diminishes activity, emphasizing its role in redox modulation.

Q & A

Q. What advanced techniques determine the compound’s solid-state properties?

  • Methodology : Thermogravimetric analysis (TGA) assesses thermal stability. Powder X-ray diffraction (PXRD) monitors polymorphism. Hirshfeld surface analysis (via CrystalExplorer) maps intermolecular interactions critical for crystal packing .

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